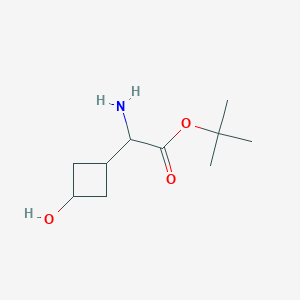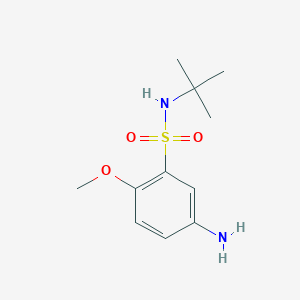![molecular formula C8H21N3 B13936291 1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- is a chemical compound with the molecular formula C8H20N2. It is a derivative of propanediamine, characterized by the presence of methyl and methylamino groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- can be synthesized through several methods. One common approach involves the reaction of 1,2-propanediamine with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- often involves continuous flow processes. These processes utilize fixed-bed reactors where the reactants are passed over a catalyst bed at specific temperatures and pressures. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding can inhibit or enhance the function of the target molecules, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: Another derivative of propanediamine with similar chemical properties.
1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-: A related compound with additional methylamino groups.
Uniqueness
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- is unique due to its specific arrangement of methyl and methylamino groups. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C8H21N3 |
|---|---|
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
1-N,2-dimethyl-1-N-[2-(methylamino)ethyl]propane-1,2-diamine |
InChI |
InChI=1S/C8H21N3/c1-8(2,9)7-11(4)6-5-10-3/h10H,5-7,9H2,1-4H3 |
InChI-Schlüssel |
HESHGPKESBBDDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN(C)CCNC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)

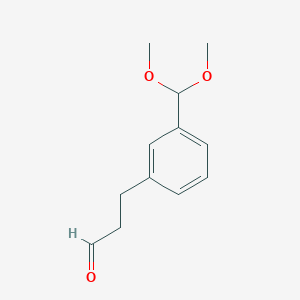
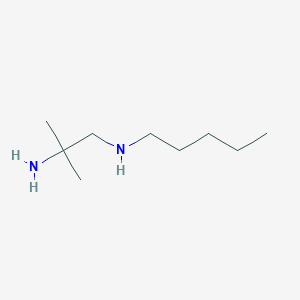
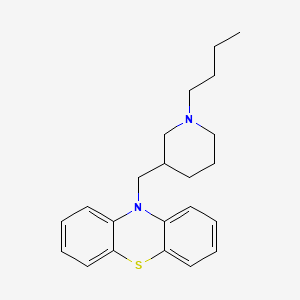
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)
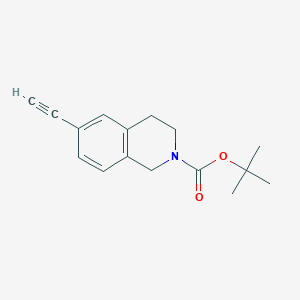
![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)
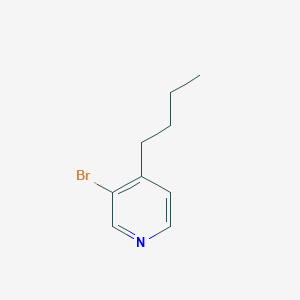
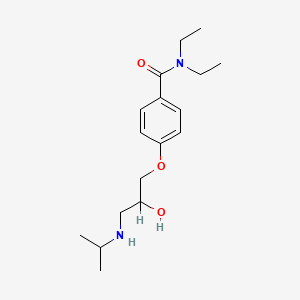
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
